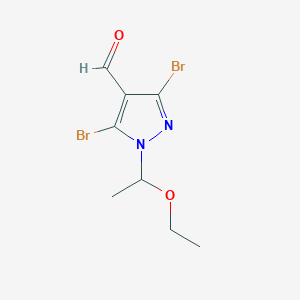

3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde

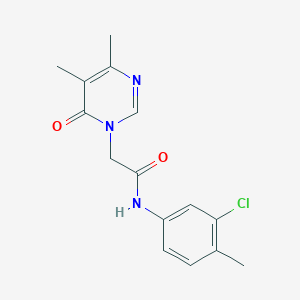

Vue d'ensemble

Description

The compound “3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde”, also known as DEET-pyrazole, has a molecular formula of C8H10Br2N2O2 and an average mass of 325.985 Da . It has become increasingly popular in scientific research due to its diverse range of applications in various fields.

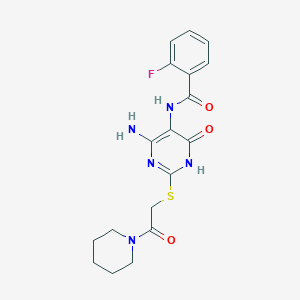

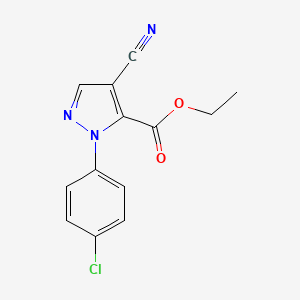

Molecular Structure Analysis

This compound contains a total of 24 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, and 5 aromatic bonds. It also includes 1 five-membered ring, 1 aldehyde (aromatic), 1 ether (aliphatic), and 1 Pyrazole .Applications De Recherche Scientifique

Antimicrobial Activity

- Schiff bases synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, including compounds similar to 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde, have demonstrated significant in vitro antimicrobial activity. Certain derivatives have shown notably excellent activity compared to others (Puthran et al., 2019).

Versatility in Synthesis

- Compounds like this compound have been used as precursors in diverse synthesis processes. For instance, they have facilitated the synthesis of various pyrazole derivatives through cyclocondensation and substitution reactions. These reactions have yielded a range of products including 3-ethoxymethyl, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles (Martins et al., 2013).

Nonlinear Optical Properties

- Pyrazole derivatives, akin to this compound, have been studied for their nonlinear optical properties. Such studies often involve a combined experimental and theoretical approach, focusing on molecular structure, spectroscopic evaluations, and the analysis of intermolecular interactions (Tamer et al., 2015).

Crystal Structure Analysis

- The molecular structure of pyrazole derivatives, structurally related to this compound, has been characterized using methods like single crystal X-ray diffraction. This analysis often includes understanding the intermolecular hydrogen bonding and π-π stacking interactions (Naveen et al., 2021).

Synthesis of Novel Compounds

- Pyrazole carboxaldehyde compounds, similar to the subject chemical, are used in the synthesis of novel compounds with potential applications. These include the generation of asymmetric imine ligands and mixed metal polynuclear complexes, indicating their utility in the field of coordination chemistry (Olguín & Brooker, 2011).

Potential NLO Materials

- N-substituted pyrazole derivatives of this compound have been explored as potential nonlinear optical (NLO) materials. Their optical nonlinearity has been assessed using techniques like the open-aperture z-scan technique, indicating their suitability for optical limiting applications (Chandrakantha et al., 2013).

Propriétés

IUPAC Name |

3,5-dibromo-1-(1-ethoxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O2/c1-3-14-5(2)12-8(10)6(4-13)7(9)11-12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCAEGZVBRDLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C(=C(C(=N1)Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2452104.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)